(E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanocyclopropyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(5-bromothiophen-3-yl)-N-(1-cyanocyclopropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-9-5-8(6-16-9)1-2-10(15)14-11(7-13)3-4-11/h1-2,5-6H,3-4H2,(H,14,15)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPMNDNFNLAQPP-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)C=CC2=CSC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C#N)NC(=O)/C=C/C2=CSC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanocyclopropyl)prop-2-enamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a distinctive structure, including a bromothiophene moiety and a cyanocyclopropyl group, which may contribute to its pharmacological properties.

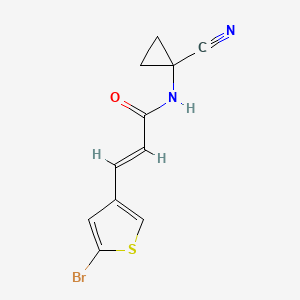

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A bromothiophene ring, which is known for its electron-rich characteristics.

- A cyanocyclopropyl group that may influence the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of bromothiophene compounds exhibit significant anticancer activity. Specifically, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Case Study: In Vitro Testing

In vitro assays demonstrated that this compound effectively reduced the viability of human cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

The mechanism appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results suggest that it possesses activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

The proposed mechanism of action for this compound includes:

- Inhibition of DNA synthesis : The compound may interfere with DNA replication in rapidly dividing cells.

- Disruption of cellular signaling pathways : It could modulate pathways such as MAPK and PI3K/Akt, which are critical for cell growth and survival.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B)

- Structure: Features a thiophen-2-yl group and a methylaminopropyl substituent instead of bromothiophene and cyanocyclopropyl.

- The methylaminopropyl group may increase solubility but decrease metabolic stability compared to the cyanocyclopropyl group.

- Relevance : This compound is listed as an impurity in pharmaceutical analysis, suggesting its parent molecule may have therapeutic applications .

(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide

- Structure: Contains a cyano group and ethoxyphenyl substituent but replaces bromothiophene with a nitrophenyl-furan moiety.

- Furan vs. thiophene: Furan’s oxygen atom may reduce aromaticity compared to sulfur in thiophene, affecting π-π stacking .

Bromothiophene-Containing Analogs

(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide

- Structure: Replaces the cyanocyclopropyl group with a trihydroxybenzyl group and substitutes thiophene with a brominated dihydroxyphenyl ring.

- Key Differences: The phenolic hydroxyl groups enhance hydrophilicity but may reduce membrane permeability. Thioamide (C=S) vs.

Cyanocyclopropyl-Containing Compounds

Atabecestat (INN: Atabecestatum)

- Structure: Shares a cyanocyclopropyl group but includes a trifluoromethylpyridine and fluorophenylsulfonamide instead of bromothiophene.

- Key Differences: The trifluoromethylpyridine enhances lipophilicity and CNS penetration, making atabecestat a β-secretase inhibitor for Alzheimer’s disease.

Q & A

Q. Q1. What are the recommended methods for synthesizing (E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanocyclopropyl)prop-2-enamide, and how can reaction conditions be optimized?

A: The synthesis of this compound typically involves coupling a brominated thiophene precursor with a cyanocyclopropylamide moiety. Key steps include:

- Thiophene bromination : Use electrophilic bromination (e.g., NBS in DMF) at the 5-position of thiophene to ensure regioselectivity .

- Enamide formation : Employ a Horner-Wadsworth-Emmons reaction or Stille coupling to introduce the acrylamide group while preserving the E-stereochemistry .

- Cyanocyclopropane integration : React with 1-cyanocyclopropylamine under peptide coupling conditions (e.g., EDCI/HOBt in DCM) .

Optimization : Monitor reaction progress via HPLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of coupling agents) to minimize side products.

Q. Q2. How can researchers characterize the stereochemical configuration and purity of this compound?

A:

- Stereochemistry : Confirm the E-configuration using NOESY NMR to detect spatial proximity between the thiophene bromine and cyclopropane protons .

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Validate purity ≥95% via integration of chromatographic peaks .

- Mass confirmation : High-resolution mass spectrometry (HRMS) in ESI+ mode to match the exact mass (calculated for C₁₁H₁₀BrN₂OS: 313.97 g/mol) .

Q. Q3. What biological assays are suitable for preliminary screening of its activity?

A:

- Kinase inhibition : Test against JAK/STAT pathways using cell-free kinase assays (e.g., ADP-Glo™) due to structural similarity to STAT3 inhibitors like WP1066 .

- Cellular toxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, HepG2) at concentrations ranging from 1 nM to 100 µM .

- Metabolite tracking : Use LC-MS to identify hydrolyzed products (e.g., free thiophene or cyclopropane fragments) in hepatic microsome models .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve contradictions in structure-activity relationship (SAR) studies for this compound?

A:

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., STAT3) using SHELXL for refinement . Mercury software can visualize intermolecular interactions (e.g., halogen bonding between bromine and protein residues) .

- Data interpretation : Compare electron density maps to validate the acrylamide orientation. Discrepancies in SAR may arise from flexible cyclopropane conformations, which can be modeled using DFT calculations .

Q. Q5. What strategies mitigate challenges in achieving high yields during scale-up synthesis?

A:

- Solvent optimization : Replace DCM with THF/water biphasic systems to improve solubility and reduce side reactions .

- Catalyst screening : Test Pd(OAc)₂/XPhos for coupling steps to enhance efficiency (turnover number >1,000) .

- Process analytics : Implement inline FTIR to monitor intermediate stability, especially for the cyanocyclopropyl group, which is prone to hydrolysis .

Q. Q6. How should researchers address discrepancies in bioactivity data across different experimental models?

A:

- Model selection : Compare results from 2D cell monolayers vs. 3D spheroids, as penetration efficiency of the bromothiophene group may vary .

- Metabolomic profiling : Use LC-HRMS to identify species-specific metabolites (e.g., glutathione adducts in murine vs. human hepatocytes) .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to distinguish assay noise from true biological effects .

Q. Q7. What computational tools predict the compound’s pharmacokinetic properties and binding modes?

A:

- ADME prediction : Use SwissADME to estimate logP (~3.2), solubility (<10 µM), and CYP450 interactions .

- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding to STAT3’s SH2 domain (PDB: 1BG1). Pay attention to bromine’s role in hydrophobic pocket interactions .

- MD simulations : GROMACS for 100 ns trajectories to assess stability of the acrylamide-protein hydrogen bonds .

Q. Q8. How can researchers validate the compound’s stability under physiological conditions?

A:

- Forced degradation : Expose to pH 1–13 buffers, UV light (254 nm), and 40°C/75% RH for 14 days. Monitor degradation via UPLC-PDA .

- Plasma stability : Incubate in human plasma at 37°C for 24 hours. Quench with acetonitrile and analyze for esterase-mediated hydrolysis .

- Lyophilization : Assess amorphous/crystalline form stability using DSC and XRD to prevent polymorphic transitions during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.